An In-Depth Technical Guide to 5-Oxo-2-phenyloxolane-3-carboxylic acid
An In-Depth Technical Guide to 5-Oxo-2-phenyloxolane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Oxo-2-phenyloxolane-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry.
Introduction and Molecular Architecture
5-Oxo-2-phenyloxolane-3-carboxylic acid, also known by its CAS Number 90293-01-9, is a derivative of a γ-butyrolactone ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 3-position.[1][2][3][4] This structural arrangement, featuring a lactone, a chiral center, and a carboxylic acid moiety, makes it a valuable scaffold in synthetic and medicinal chemistry. The interplay between the stereochemistry of the substituents on the oxolane ring significantly influences its biological activity and chemical reactivity.
The core of the molecule is the oxolane (tetrahydrofuran) ring, which contains a ketone at the 5-position, forming a lactone. The presence of both a phenyl group and a carboxylic acid group provides multiple sites for chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Oxo-2-phenyloxolane-3-carboxylic acid is presented below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 5-oxo-2-phenyloxolane-3-carboxylic acid | - |
| CAS Number | 90293-01-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀O₄ | [5] |
| Molecular Weight | 206.19 g/mol | [5] |
| Topological Polar Surface Area | 63.6 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [6] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Oxo-2-phenyloxolane-3-carboxylic acid and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a phenyl-substituted epoxide with a malonic ester derivative, followed by hydrolysis and decarboxylation.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for 5-Oxo-2-phenyloxolane-3-carboxylic acid.
Causality in Experimental Choices:
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Choice of Base: The selection of the base for the initial epoxide ring-opening is critical. A non-nucleophilic base is often preferred to avoid side reactions with the epoxide.
-
Solvent Selection: The solvent must be able to dissolve both the polar and non-polar reactants and be inert under the reaction conditions.
-
Reaction Temperature: The temperature for the cyclization and subsequent hydrolysis/decarboxylation steps is optimized to ensure a reasonable reaction rate while minimizing decomposition.
Spectroscopic Characterization
The structural elucidation of 5-Oxo-2-phenyloxolane-3-carboxylic acid relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the protons on the oxolane ring. The coupling patterns and chemical shifts of the ring protons can provide information about the relative stereochemistry of the substituents.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the carboxylic acid carbon, the aromatic carbons, and the carbons of the oxolane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the carboxylic acid.[7] A broad O-H stretching band for the carboxylic acid would also be prominent.[7]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can aid in structural confirmation.
Reactivity and Stability Profile
The reactivity of 5-Oxo-2-phenyloxolane-3-carboxylic acid is dictated by the functional groups present in the molecule.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.[8][9] The acidity of the carboxylic acid proton allows for the formation of carboxylate salts.[9]
-
Lactone Ring: The γ-lactone ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be exploited to introduce new functional groups.
-
Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be carefully chosen to avoid side reactions with the other functional groups.
The stability of the compound is generally good under neutral conditions. However, it may be sensitive to strong acids or bases, which can catalyze the hydrolysis of the lactone ring.
Applications in Drug Development
The structural features of 5-Oxo-2-phenyloxolane-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents. The carboxylic acid group is a common pharmacophore in many drugs, as it can participate in hydrogen bonding and ionic interactions with biological targets.[10]
Derivatives of similar phenyl-substituted furan and oxazole carboxylic acids have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases.[11] The ability to modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of the molecule's pharmacological properties.
Furthermore, the lactone motif is present in a number of natural products with diverse biological activities. The rigidified conformation of the oxolane ring can help to pre-organize the substituents in a specific orientation for optimal binding to a target protein.
Experimental Protocols
Representative Synthesis of a 5-Oxo-2-phenyloxolane-3-carboxylic acid derivative
This protocol is a generalized example and may require optimization for specific substrates.
-
Epoxide Ring Opening: To a solution of a phenyl-substituted epoxide in an appropriate solvent (e.g., THF), add a solution of a malonic ester derivative and a suitable base (e.g., sodium ethoxide) at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable acidic solution and extract the product with an organic solvent.
-
Purification: Purify the intermediate product by column chromatography.
-
Hydrolysis and Decarboxylation: Treat the purified intermediate with an aqueous acid or base solution and heat to effect hydrolysis of the ester and lactone, followed by decarboxylation to yield the final carboxylic acid product.
-
Final Purification: Purify the final product by recrystallization or column chromatography.
Analytical Workflow for Characterization
A systematic approach is essential for the unambiguous characterization of the synthesized compound.
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